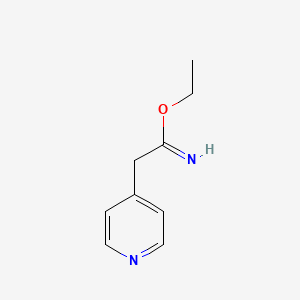
2-Pyridin-4-YL-acetimidic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-4-YL-acetimidic acid ethyl ester is a heterocyclic organic compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring attached to an acetimidic acid ethyl ester group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Pyridin-4-YL-acetimidic acid ethyl ester typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridine-4-yl) acetic ester through a decarboxylation reaction . The reaction conditions include:
Solvent: Dimethyl sulfoxide (DMSO)
Catalyst: Lithium chloride
Temperature: 100-160°C
Reaction Time: 90-180 minutes
After the reaction, the product is isolated by pouring the reactant into water, separating out the solids, filtering, and drying the filter cakes to obtain the white solid product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridin-4-YL-acetimidic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridin-4-yl-ethanol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-Pyridin-4-YL-acetimidic acid ethyl ester has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Pyridin-4-YL-acetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis to release active metabolites that further modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-4-yl)-acetic acid ethyl ester
- (2-Pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester
- Pyrrolidine derivatives
Uniqueness
2-Pyridin-4-YL-acetimidic acid ethyl ester is unique due to its specific combination of a pyridine ring and an acetimidic acid ethyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
887579-00-2 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
ethyl 2-pyridin-4-ylethanimidate |
InChI |
InChI=1S/C9H12N2O/c1-2-12-9(10)7-8-3-5-11-6-4-8/h3-6,10H,2,7H2,1H3 |
Clé InChI |
ALDVXRRPBDHCKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)CC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)
![6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B12433458.png)
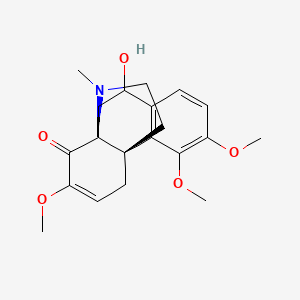
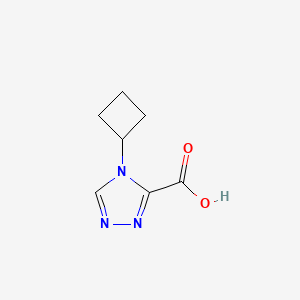
![Amino[(3-chlorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B12433467.png)

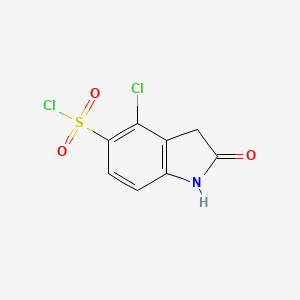
![2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12433472.png)
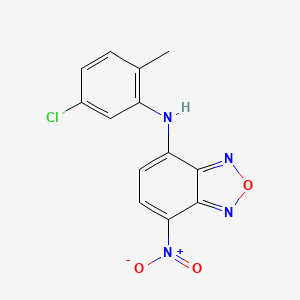
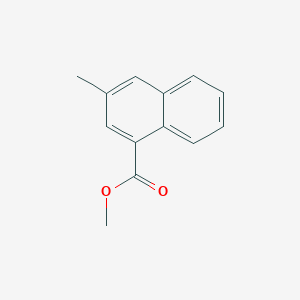
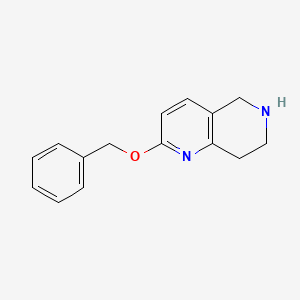

![(10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433502.png)

